molecular formula C16H13NO4 B2672630 (2-Anilino-2-oxoethyl) 4-formylbenzoate CAS No. 721897-01-4

(2-Anilino-2-oxoethyl) 4-formylbenzoate

Cat. No.: B2672630
CAS No.: 721897-01-4
M. Wt: 283.283
InChI Key: QAQSEHATKVJFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Anilino-2-oxoethyl) 4-formylbenzoate is an organic compound with the molecular formula C16H13NO4 It is known for its unique structure, which includes an anilino group, an oxoethyl group, and a formylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Anilino-2-oxoethyl) 4-formylbenzoate typically involves the reaction of 4-formylbenzoic acid with an appropriate aniline derivative under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in a reactor with continuous stirring and heating. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2-Anilino-2-oxoethyl) 4-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, where it can be substituted with various electrophiles under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, acidic or basic catalysts.

Major Products Formed:

    Oxidation: 4-carboxybenzoic acid derivatives.

    Reduction: 4-hydroxybenzoic acid derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

(2-Anilino-2-oxoethyl) 4-formylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Anilino-2-oxoethyl) 4-formylbenzoate involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes and receptors, modulating their activity. The formyl group can undergo chemical transformations that lead to the formation of reactive intermediates, which can further interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells.

Comparison with Similar Compounds

    (2-Anilino-2-oxoethyl) 4-methylbenzoate: Similar structure with a methyl group instead of a formyl group.

    (2-Anilino-2-oxoethyl) 4-nitrobenzoate: Similar structure with a nitro group instead of a formyl group.

    (2-Anilino-2-oxoethyl) 4-chlorobenzoate: Similar structure with a chloro group instead of a formyl group.

Uniqueness: (2-Anilino-2-oxoethyl) 4-formylbenzoate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. The formyl group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the formyl group can interact with biological molecules in ways that other substituents cannot, leading to unique biological effects.

Properties

IUPAC Name

(2-anilino-2-oxoethyl) 4-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-10-12-6-8-13(9-7-12)16(20)21-11-15(19)17-14-4-2-1-3-5-14/h1-10H,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQSEHATKVJFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.